molecular formula C13H21NO B13255029 N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine

N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine

Cat. No.: B13255029
M. Wt: 207.31 g/mol
InChI Key: HUNUYRAANRUHAD-UHFFFAOYSA-N
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Description

N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine is an organic compound with the molecular formula C₁₃H₂₁NO It is characterized by the presence of a cyclohexanamine group attached to a 5-methylfuran-2-yl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable precursor of the 5-methylfuran-2-yl ethyl group. One common method involves the alkylation of cyclohexanamine with 1-(5-methylfuran-2-yl)ethan-1-ol under acidic or basic conditions to form the desired product. The reaction conditions may vary, but typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]cyclohexanamine
  • N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine
  • N-[1-(5-methylpyridin-2-yl)ethyl]cyclohexanamine

Uniqueness

N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C13H21NO/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3

InChI Key

HUNUYRAANRUHAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC2CCCCC2

Origin of Product

United States

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